Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- is a complex organic compound with a unique tricyclic structure. It is known for its stability and versatility in various chemical reactions. The compound’s molecular formula is C10H16, and it has a molecular weight of 136.2340 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Exo-tricyclo[5.2.1.0(2.6)]decane
- Endo-tricyclo[5.2.1.0(2.6)]decane
- 4,7-Methanoindan, hexahydro-
- Octahydro-4,7-methano indene
- Tricyclo[5.1.0-2.6]decane
Uniqueness
4,7-Methano-1H-indene-5,6-dicarboxylic acid, octahydro- stands out due to its specific tricyclic structure, which imparts unique chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
168196-18-7 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-8,9-dicarboxylic acid |
InChI |
InChI=1S/C12H16O4/c13-11(14)9-7-4-8(10(9)12(15)16)6-3-1-2-5(6)7/h5-10H,1-4H2,(H,13,14)(H,15,16) |
InChI Key |
RBIQXRYNBGFRGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2C(C3C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.